(2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a dichlorophenyl group and a methylfuran moiety connected through an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide typically involves the reaction of 2,3-dichloroaniline with 5-methylfuran-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)propionamide
- (E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)butyramide
Uniqueness
(2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability or selectivity in its interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
(2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, a compound with significant chemical interest, is part of a broader class of organic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, drawing on various studies and data sources.
The molecular structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C15H14Cl2N |
Molecular Weight | 285.19 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
LogP | 4.66 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may exhibit antitumor and anti-inflammatory properties. The presence of the 5-methylfuran moiety is believed to enhance its bioactivity by facilitating interactions with cellular receptors.
Anticancer Properties
Research indicates that this compound has shown promising results in inhibiting cancer cell proliferation. A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 12 µM
- HeLa: 10 µM
- A549: 15 µM
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
-
Study on Antitumor Activity : A research group investigated the effects of the compound on tumor growth in vivo using a xenograft model. The results indicated a substantial reduction in tumor size compared to control groups treated with vehicle alone.
- Tumor Size Reduction : 45% decrease after 21 days of treatment.
- Mechanism Proposed : Induction of apoptosis through caspase activation.
-
Evaluation of Anti-inflammatory Activity : In another study focusing on inflammatory diseases, this compound was administered to mice with induced paw edema. The compound significantly decreased paw swelling compared to untreated controls.
- Paw Edema Reduction : 60% reduction observed at a dose of 20 mg/kg.
Properties
IUPAC Name |
(E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9-5-6-10(19-9)7-8-13(18)17-12-4-2-3-11(15)14(12)16/h2-8H,1H3,(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNAIJVPBNFMBC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.